molecular formula C11H14ClNO2 B13548735 Methyl 4-amino-4-(4-chlorophenyl)butanoate

Methyl 4-amino-4-(4-chlorophenyl)butanoate

Cat. No.: B13548735
M. Wt: 227.69 g/mol
InChI Key: ICBJENRFGZSHBK-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and features an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(4-chlorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-chlorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-(4-aminophenyl)butanoate
  • Methyl 4-amino-4-(4-nitrophenyl)butanoate
  • Methyl 4-amino-4-phenylbutanoate

Uniqueness

Methyl 4-amino-4-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 4-amino-4-(4-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3

InChI Key

ICBJENRFGZSHBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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